REACTION_CXSMILES
|
[H-].[Na+].[OH:3][C:4]1[CH:5]=[N:6][CH:7]=[CH:8][CH:9]=1.CN(C=O)C.Br[CH2:16][CH2:17][CH2:18][C:19]#[N:20]>CCCCC>[N:6]1[CH:7]=[CH:8][CH:9]=[C:4]([O:3][CH2:16][CH2:17][CH2:18][C:19]#[N:20])[CH:5]=1 |f:0.1|
|
Name
|
|
Quantity
|
13.3 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCC
|
Name
|
|
Quantity
|
0.275 mol
|
Type
|
reactant
|
Smiles
|
OC=1C=NC=CC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
0.275 mol
|
Type
|
reactant
|
Smiles
|
BrCCCC#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Type
|
CUSTOM
|
Details
|
The mixture was then stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to remove the oil and 26.1 g
|
Type
|
TEMPERATURE
|
Details
|
with cooling in a cold water bath
|
Type
|
TEMPERATURE
|
Details
|
heated at 60° for 1 hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling to 25°
|
Type
|
TEMPERATURE
|
Details
|
with cooling
|
Type
|
CUSTOM
|
Details
|
the reaction temperature below 30°
|
Type
|
STIRRING
|
Details
|
The reaction mixture was then stirred at 25° for 17 hours
|
Duration
|
17 h
|
Type
|
CUSTOM
|
Details
|
the solvent was removed in vacuo
|
Type
|
ADDITION
|
Details
|
The residue was treated with 100 ml
|
Type
|
EXTRACTION
|
Details
|
of water and the product was extracted with CH2Cl2
|
Type
|
WASH
|
Details
|
After washing the
|
Type
|
EXTRACTION
|
Details
|
extract with 1N NaOH
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
with H2O, it was dried (MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo to an oil which
|
Type
|
DISTILLATION
|
Details
|
was distilled
|
Type
|
CUSTOM
|
Details
|
to yield 25.1 g
|
Name
|
|
Type
|
product
|
Smiles
|
N1=CC(=CC=C1)OCCCC#N
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 56% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |